molecular formula C24H18N2O5 B2957061 (2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 951937-69-2

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B2957061
CAS No.: 951937-69-2
M. Wt: 414.417
InChI Key: VPJIIPLWMGLYCA-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the compound (2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one, a complex molecule designed for advanced pharmacological research. It is built around a 2H-benzo[b][1,4]oxazin-3(4H)-one core, a scaffold recognized in medicinal chemistry for its potential anti-cancer properties . Studies on similar benzoxazinone derivatives have demonstrated their ability to inhibit proliferation in various human cancer cell lines, including lung (A549), liver (Huh7), and colon (HCT-116) cancers, often by inducing apoptosis, elevating intracellular reactive oxygen species (ROS), and causing DNA damage . The specific (2Z) stereochemistry of the pyridinylmethylene group at the 2-position and the incorporation of the 2,3-dihydro-1,4-benzodioxin moiety are strategic structural features intended to modulate the compound's interaction with biological targets and optimize its physicochemical properties. Researchers investigating novel oncology therapeutics may find this compound particularly valuable for in vitro studies exploring mechanisms of cell death, DNA damage response pathways, and the development of targeted small-molecule agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-2-4-19-18(24(17)31-22(23)11-15-5-7-25-8-6-15)13-26(14-30-19)16-1-3-20-21(12-16)29-10-9-28-20/h1-8,11-12H,9-10,13-14H2/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJIIPLWMGLYCA-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=CC6=CC=NC=C6)C5=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4O/C(=C\C6=CC=NC=C6)/C5=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one (CAS Number: 951937-69-2) is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H18N2O5C_{24}H_{18}N_{2}O_{5} with a molecular weight of 414.41 g/mol. It features a unique structure that may contribute to its bioactivity through various mechanisms.

PropertyValue
Molecular FormulaC24H18N2O5
Molecular Weight414.41 g/mol
CAS Number951937-69-2

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that derivatives of benzoxazine compounds can inhibit cancer cell proliferation. For example, compounds similar to this compound have been tested for their efficacy against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.012 μM against PI3Kβ in PTEN-deficient tumors, suggesting strong anticancer potential .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research into similar benzodioxin derivatives indicates that they may interact with amyloid fibers associated with neurodegenerative diseases like Alzheimer's. The structural characteristics of these compounds play a critical role in their ability to inhibit tau aggregation .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups allows for the interaction with enzymes involved in cancer progression and neurodegeneration.
  • Modulation of Signaling Pathways : Compounds like this may alter key signaling pathways such as the PI3K/AKT pathway, which is crucial in cancer cell survival and proliferation .
  • Interaction with Protein Aggregates : The compound's structure may facilitate binding to amyloid fibrils or other protein aggregates, potentially preventing their formation or promoting their disaggregation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Properties : A series of benzoxazine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Results indicated significant growth inhibition in multiple cancer types.
  • Neuroprotective Study : A comparative analysis was conducted on the effects of benzodioxin derivatives on tau fibril formation using circular dichroism and atomic force microscopy. The results highlighted the potential of these compounds in modulating protein aggregation associated with Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Functional Groups Biological Activity Synthesis Method
Target Compound Furo[2,3-f][1,3]benzoxazinone fused with benzodioxin and pyridinylmethylidene C=O (lactone), C=N (imine), benzodioxin Hypothesized kinase inhibition (based on structural analogs) Condensation of benzodioxin aldehyde with furo-benzoxazinone precursor
Compound 4a () Spiro[1-thia-4,8-diazaspiro[4,5]decan-3-one] with nitro/chloro substituents C=O, C=N, NO₂, Cl Antimicrobial, antitumor (in vitro) Sodium acetate-mediated condensation in glacial acetic acid
Compound 4 () Chromeno[2,3-d]pyrimidinone with chlorophenyl groups C=O, C-Cl, cyano Not reported; structural similarity to antifolates Benzoylation followed by cyclization in acetic anhydride
Furo[2,3-d]pyridazinones () Furopyridazinone with methyl/alkynyl substituents C=O, alkynyl Antiviral (theoretical) Alkynyl-chloropyridazinone cyclization in dioxane/KOH
Diethyl imidazopyridine derivatives () Tetrahydroimidazo[1,2-a]pyridine with nitro/cyano groups C=O, CN, NO₂ Not reported; potential CNS activity Suzuki coupling or multi-step condensation

Key Differences and Implications

The pyridinylmethylidene group introduces π-π stacking capability absent in chloro- or methoxy-substituted analogs ().

However, its fused benzoxazinone core aligns with kinase inhibitor scaffolds (e.g., imatinib analogs) . Compounds with nitro groups () often exhibit redox-modulating properties, whereas the target’s benzodioxin may confer stability against metabolic oxidation .

Multi-step synthesis (e.g., Suzuki coupling in ) contrasts with one-pot cyclization methods for furopyridazinones () .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Parameter Target Compound Compound 4a () Compound 9c ()
Melting Point Not reported 256–260°C 168°C
IR (C=O stretch) ~1720 cm⁻¹ (estimated) 1721 cm⁻¹ 1739 cm⁻¹
NMR (Aromatic protons) ~6.5–8.5 ppm (benzodioxin/pyridine) 6.90–8.20 ppm (multiplet) 7.14–8.38 ppm
Solubility Low (nonpolar cores) Moderate in DMSO Low in H₂O

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: Multi-step synthesis involving cyclocondensation of substituted benzodioxin precursors with pyridine aldehydes under inert atmospheres (e.g., N₂) is commonly employed. Optimize yields by varying catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity (DMF vs. THF), and temperature gradients (80–120°C). Monitor intermediates via TLC and purify via column chromatography using gradient elution .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer: Use 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., benzodioxin protons at δ 4.2–4.5 ppm, pyridinylidene C=N at ~160 ppm). Complement with HRMS (ESI+) for molecular ion validation (e.g., [M+H]+^+) and IR spectroscopy to confirm carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-H stretches .

Q. How can researchers validate the stereochemistry of the (2Z)-configured pyridinylmethylidene moiety?

Methodological Answer: Employ NOESY or ROESY NMR to detect spatial proximity between the pyridine ring protons and adjacent substituents. Computational methods (DFT-based geometry optimization) can predict stable conformers and compare experimental vs. theoretical coupling constants .

Advanced Research Questions

Q. How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer: Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous signals. If discrepancies persist, re-examine reaction conditions for unintended byproducts (e.g., oxidation of benzodioxin rings) via LC-MS/MS. Adjust computational parameters (solvent models, basis sets) to better reflect experimental environments .

Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?

Methodological Answer: Study kinetics via in-situ FTIR or 1H^1H-NMR to track intermediate formation. Propose a stepwise mechanism: (i) nucleophilic attack by the benzodioxin oxygen on the pyridine aldehyde, (ii) keto-enol tautomerization, and (iii) intramolecular cyclization. Validate using isotopic labeling (e.g., 18O^{18}O) or trapping experiments .

Q. How does the compound’s stability vary under different pH and thermal conditions?

Methodological Answer: Conduct accelerated stability studies (40–80°C, pH 1–13) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the furo-benzoxazinone ring) can be identified via mass fragmentation patterns. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What strategies identify structure-activity relationships (SAR) for biological targets?

Methodological Answer: Synthesize analogs with modified benzodioxin or pyridine substituents. Screen for activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, logP). Molecular docking can highlight key interactions (e.g., H-bonding with the carbonyl group) .

Q. How to address reproducibility challenges in scaled-up synthesis?

Methodological Answer: Implement factorial design (e.g., 3k^k full-factorial) to test interactions between variables (catalyst loading, stirring rate, solvent volume). Use PAT tools (ReactIR) for real-time monitoring. Validate batch consistency via DSC (melting point) and PXRD (polymorph analysis) .

Experimental Design & Theoretical Frameworks

Q. What theoretical frameworks guide the design of derivatives for photophysical studies?

Methodological Answer: Apply frontier molecular orbital (FMO) theory to predict electronic transitions. TD-DFT calculations can simulate UV-vis spectra, focusing on π→π^* transitions in the benzodioxin and pyridine systems. Experimentally validate using fluorescence quenching assays with varying electron donors/acceptors .

Q. How to integrate this compound into supramolecular or materials science research?

Methodological Answer: Explore host-guest interactions via 1H^1H-NMR titration (e.g., with cyclodextrins) to assess binding constants. Study self-assembly in thin films using AFM or SEM. Theoretical models (MD simulations) can predict packing motifs and intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.